tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Description
The compound tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS: 1170943-40-4) is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₉H₂₆N₄O₄ (MW: 374.44 g/mol) .
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)26-18(24)23-11-9-22(10-12-23)13-16-20-17(21-27-16)14-5-7-15(25-4)8-6-14/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBMPVLUDCXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with an oxadiazole ring and a methoxyphenyl group. Its molecular formula is , and it exhibits various pharmacological properties attributed to the unique arrangement of its functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study indicated that compounds with oxadiazole moieties exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values for some derivatives were reported as low as .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 6e | CEM-13 | 1.35 | Inhibits cell proliferation |
| 6k | U-937 | 2.18 | Modulates apoptotic pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains. For example, one study demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 20 |
| tert-butyl derivative | Pseudomonas aeruginosa | 15 |
Neuroprotective Effects
Emerging evidence suggests that oxadiazole derivatives may possess neuroprotective effects. One study indicated that certain derivatives could inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. The compound demonstrated a protective effect on astrocytes against amyloid-induced toxicity .
Case Studies
- Study on Anticancer Properties : A series of novel substituted oxadiazoles were synthesized and tested against various cancer cell lines. The study found that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Neuroprotection in vitro : In a model assessing the protective effects against amyloid-beta toxicity, the compound showed improved cell viability in treated astrocytes compared to untreated controls, suggesting its potential role in neurodegenerative disease management .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing oxadiazole rings exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the piperazine moiety enhances the pharmacological profile of the compound, making it a candidate for drug development. Studies have shown that derivatives of oxadiazole can act as potent inhibitors against various enzymes and receptors involved in disease processes.
Material Science
tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate has potential applications in the development of advanced materials. Its unique structure can be utilized to synthesize polymers with specific thermal and mechanical properties. Research into polymer composites incorporating oxadiazole derivatives has indicated improvements in thermal stability and mechanical strength.
Agrochemical Development
The compound's bioactivity suggests potential applications in agrochemicals as a pesticide or herbicide. Research into related oxadiazole compounds has shown efficacy against agricultural pests and diseases, which could extend to this compound through structure-activity relationship (SAR) studies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of oxadiazole derivatives. It was found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (Breast) |
| Compound B | 20 | HeLa (Cervical) |
| tert-butyl derivative | 10 | A549 (Lung) |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. The results indicated that these compounds had significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Isoxazole Derivatives
Compounds 6d , 6e , and 6f () replace the 1,2,4-oxadiazole with an isoxazole ring. For example:
- 6d : tert-Butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate
- Key Differences :
- Heterocycle : Isoxazole (O/N) vs. oxadiazole (N/O/N).
- Linkage : Thioether (-S-) instead of methylene (-CH₂-).
Pyrazole Derivatives
Substituent Variations on the Aromatic Ring
4-Phenoxyphenyl vs. 4-Methoxyphenyl
- N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (): Key Differences: Phenoxy group replaces methoxy. Activity: Demonstrated antimicrobial efficacy against enteric pathogens, indicating substituents influence potency .
Trifluoromethoxyphenyl Substituent
Piperazine-Boc Derivatives with Alternative Substituents
Benzyl and Pyridinyl Groups
Pyrimidine-Linked Derivatives
- tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (): Key Differences: Pyrimidine ring with amino and hydroxyl substituents. Structural Features: Intramolecular hydrogen bonding and π-π stacking in crystal packing, relevant for solid-state stability .
Preparation Methods
Formation of the Oxadiazole Ring
- The 1,2,4-oxadiazole ring is typically synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (acid chlorides or esters).
- For the 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety, the starting material is often a 4-methoxybenzamidoxime.
- This amidoxime is reacted with an appropriate carboxylic acid derivative (e.g., a halogenated acetic acid derivative) under dehydrating conditions such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce ring closure.
Typical Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime preparation | Hydroxylamine + 4-methoxybenzaldehyde | Formation of amidoxime precursor |
| Cyclodehydration | POCl3 or PPA, elevated temperature (80–120 °C) | Facilitates ring closure to oxadiazole ring |
Representative Synthetic Route
Synthesis of 4-methoxybenzamidoxime: React 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol to yield the amidoxime.
Cyclodehydration to 1,2,4-oxadiazole: Treat the amidoxime with an appropriate acid chloride or activated ester under dehydrating conditions (POCl3 or PPA) to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl methyl halide.
Alkylation with piperazine: React the halomethyl oxadiazole intermediate with piperazine in DMF at mild temperatures to afford the piperazinylmethyl oxadiazole.
Boc protection: Treat the free piperazine nitrogen with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0–25 °C to yield the final tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate.
Analytical and Research Findings
- The Boc-protected piperazine derivative exhibits characteristic spectroscopic features:
- NMR: Proton signals corresponding to the tert-butyl group (~1.4 ppm), aromatic methoxy group (~3.7 ppm), and piperazine methylene protons.
- Mass spectrometry: Molecular ion peak consistent with the molecular weight of 351.4 g/mol.
- Purity and identity are confirmed by chromatographic techniques such as HPLC and elemental analysis.
- Reaction yields for each step typically range from 60–85%, with overall yield dependent on purification efficiency.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Methoxybenzamidoxime | 4-Methoxybenzaldehyde, hydroxylamine, base | 75–85 | Amidoxime formation |
| 2 | 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl methyl halide | POCl3 or PPA, acid chloride, heat | 65–80 | Cyclodehydration to oxadiazole |
| 3 | 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine | Piperazine, DMF, mild heat | 70–80 | Nucleophilic substitution |
| 4 | This compound | Boc2O, triethylamine, DCM, 0–25 °C | 80–90 | Boc protection of piperazine |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For example:
- Stepwise Functionalization : Begin with piperazine ring preparation, followed by oxadiazole formation. Use tert-butyl carbamate as a protecting group to enhance stability during reactions .
- Reagent Selection : Employ coupling agents like HATU or DCC for amide bond formation. For cyclization to form the oxadiazole ring, use dehydrating agents such as POCl₃ or PCl₃ .
- Temperature Control : Maintain temperatures between 80–110°C during cyclization to avoid side reactions .
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization for high-purity yields .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Key parameters include space group (e.g., P1 or P2₁/c), unit cell dimensions (e.g., a = 5.773 Å, b = 11.168 Å), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while the oxadiazole proton resonates at ~8.5 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 414.39 for [M+H]⁺) and fragmentation patterns .
Q. What are recommended protocols for purifying intermediates during synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 8:1 to 4:1) for polar intermediates. Monitor fractions via TLC .
- Recrystallization : For crystalline intermediates, use solvents like ethanol or acetone. Adjust cooling rates to optimize crystal size and purity .
- Acid-Base Extraction : Separate acidic/basic byproducts using aqueous HCl or NaOH, followed by dichloromethane extraction .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Temperature Sensitivity : Store at –20°C in airtight containers to prevent degradation. Avoid prolonged exposure to >25°C, which may hydrolyze the tert-butyl ester .
- Light Sensitivity : Protect from UV light to avoid oxadiazole ring decomposition. Use amber vials for long-term storage .
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can computational modeling guide reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like Gaussian or ORCA are recommended .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for nucleophilic substitutions or oxidations .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions between experimental data (e.g., XRD vs. NMR)?
Methodological Answer:
- Crystallographic Refinement : Re-examine XRD data for disorder or twinning. For example, reported a 25.6° dihedral angle between aromatic rings, which NMR may not resolve .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., piperazine ring chair-to-boat transitions) that XRD static structures miss .
- Cross-Validation : Compare with IR spectroscopy (e.g., C=O stretches at ~1700 cm⁻¹) to confirm functional group integrity .
Q. What strategies are effective for studying biological interactions of this compound?
Methodological Answer:
- Targeted Assays : Screen against enzyme targets (e.g., phosphodiesterases) using fluorescence-based assays. For example, modify the oxadiazole moiety to enhance binding affinity .
- Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., –CF₃) to improve stability .
- Cellular Uptake : Measure logP values (e.g., ~2.5 via HPLC) to predict membrane permeability. Compare with analogs lacking the methoxyphenyl group .
Q. What advanced analytical techniques are critical for resolving complex structural features?
Methodological Answer:
- Single-Crystal XRD : Collect high-resolution data (e.g., θmax = 25.0°, Rint < 0.05) to resolve π-π stacking (3.5–4.0 Å distances) and hydrogen-bonding networks (e.g., N–H⋯O) .
- Solid-State NMR : Use ¹⁵N CP-MAS to study nitrogen environments in the oxadiazole and piperazine rings .
- HRMS-IM (Ion Mobility) : Separate isobaric impurities and confirm molecular conformation in gas phase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
